molecular formula C15H14ClFO4S B2458514 1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol CAS No. 478079-91-3

1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol

Cat. No.: B2458514
CAS No.: 478079-91-3
M. Wt: 344.78
InChI Key: XRELGQVQVZWNKG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol ( 478079-91-3) is a synthetic organic compound provided for research and development purposes. It has a molecular formula of C15H14ClFO4S and a molecular weight of 344.79 g/mol . This molecule features a propan-2-ol core substituted with a 2-chlorophenoxy group and a (4-fluorophenyl)sulfonyl group, making it a potentially valuable building block or intermediate in medicinal chemistry and drug discovery . The presence of both chloro and fluoro substituents on its aromatic rings is a common strategy in drug design to modulate the compound's electronic properties, lipophilicity, and metabolic stability . Researchers can utilize this compound as a key synthetic intermediate for exploring new chemical entities, particularly in the development of fluorinated bioactive molecules . Its structural characteristics, including a rotatable bond count of 6 and a topological polar surface area of 72 Ų, suggest it may be of interest in structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-chlorophenoxy)-3-(4-fluorophenyl)sulfonylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFO4S/c16-14-3-1-2-4-15(14)21-9-12(18)10-22(19,20)13-7-5-11(17)6-8-13/h1-8,12,18H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRELGQVQVZWNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(CS(=O)(=O)C2=CC=C(C=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol typically involves multiple steps, starting with the preparation of the chlorophenoxy and fluorophenylsulfonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Common reagents used in the synthesis include chlorophenol, fluorobenzene, and sulfonyl chloride, among others .

Chemical Reactions Analysis

1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol involves its interaction with specific molecular targets. The chlorophenoxy and fluorophenylsulfonyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol can be compared to other similar compounds, such as:

  • 2-(2-Chlorophenoxy)-4’-fluoroacetanilide
  • 4-Chloro-1-(2-fluorophenyl)-1-butanone
  • 2-(4-Chlorophenoxy)-N-[(4-fluorophenyl)sulfonyl]benzamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the chlorophenoxy and fluorophenylsulfonyl groups in 1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol sets it apart, providing distinct chemical and biological properties .

Biological Activity

Overview

1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol, with the CAS number 478079-91-3, is a compound that has attracted significant interest in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a chlorophenoxy group and a fluorophenylsulfonyl moiety, suggest potential interactions with biological systems that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of 1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol is C15H14ClFO4S. The compound's structure can be represented as follows:

InChI InChI 1S C15H14ClFO4S c16 14 3 1 2 4 15 14 21 9 12 18 10 22 19 20 13 7 5 11 17 6 8 13 h1 8 12 18H 9 10H2\text{InChI }\text{InChI 1S C15H14ClFO4S c16 14 3 1 2 4 15 14 21 9 12 18 10 22 19 20 13 7 5 11 17 6 8 13 h1 8 12 18H 9 10H2}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorophenoxy and fluorophenylsulfonyl groups are believed to facilitate binding to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties.

Pharmacological Effects

Research indicates that 1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Analgesic Effects : Preliminary data indicate potential pain-relieving properties, possibly through modulation of pain pathways.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Studies : In vitro assays demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability in certain cancer cell lines, suggesting potential anticancer properties.
  • Animal Models : In vivo experiments using rodent models have shown that administration of 1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol led to reduced inflammation markers and improved recovery in models of induced arthritis.
  • Toxicity Assessments : Toxicological evaluations indicate a low acute toxicity profile, with LD50 values exceeding 4000 mg/kg in rodents, suggesting safety for further pharmacological exploration.

Comparative Analysis

To better understand the biological activity of 1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturesBiological Activity
1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanolChlorophenoxy & Fluorophenylsulfonyl groupsAnti-inflammatory, Analgesic
2-(2-Chlorophenoxy)-4’-fluoroacetanilideAcetanilide derivativeAntipyretic
4-Chloro-1-(2-fluorophenyl)-1-butanoneKetone structureAntimicrobial

Q & A

Q. What are the established synthetic routes for 1-(2-chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol, and what critical parameters influence yield and purity?

The synthesis typically involves sequential steps: (1) formation of the chlorophenoxy intermediate via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone), (2) sulfonylation of the 4-fluorophenyl group using sulfonyl chlorides, and (3) propanol-group introduction via controlled alkylation. Key parameters include reaction temperature (60–80°C for sulfonylation), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., DMAP for acylation efficiency). Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization of this compound?

  • NMR : ¹H/¹³C NMR resolves the chlorophenoxy (δ 6.8–7.4 ppm) and fluorophenyl (δ 7.2–7.6 ppm) aromatic protons, while the sulfonyl group (δ ~3.5 ppm) and propanol backbone (δ 1.2–1.8 ppm) confirm connectivity.
  • LC-MS : High-resolution ESI-MS validates molecular weight ([M+H]⁺ expected at ~384.8 Da) and detects impurities.
  • FT-IR : Peaks at 1150–1250 cm⁻¹ (S=O stretch) and 750 cm⁻¹ (C-Cl) confirm functional groups .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC against Gram-positive/negative bacteria and fungi).
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Dose ranges typically span 1–100 µM .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what software tools are suitable for refinement?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths/angles. Use SHELXL for refinement:

  • Input .hkl files from diffraction data.
  • Apply restraints for disordered sulfonyl or chlorophenoxy groups.
  • Validate with R-factor (<5%) and residual electron density maps. SHELXTL (Bruker) or Olex2 interfaces streamline visualization .

Q. What strategies address contradictory results in biological activity between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent models) and metabolite identification (LC-MS/MS).
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability.
  • Target engagement assays : Radiolabeled ligands (³H/¹⁴C) or SPR biosensors confirm binding affinity discrepancies .

Q. How does the electronic nature of the 4-fluorophenylsulfonyl group influence reactivity in nucleophilic substitutions?

The electron-withdrawing sulfonyl group activates the adjacent carbon for nucleophilic attack. Fluorine’s inductive effect further enhances electrophilicity, favoring SN2 mechanisms. Computational studies (DFT, Gaussian) quantify charge distribution at reactive sites (e.g., Mulliken charges on C-SO₂) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs with modified phenoxy/sulfonyl groups?

  • Steric effects : Bulkier substituents (e.g., 2,4-dichlorophenoxy) reduce binding pocket accessibility.
  • Electronic tuning : Meta-fluorine vs. para-fluorine on the phenyl ring alters π-π stacking with aromatic residues.
  • Data normalization : Use standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic sulfonylation.
  • Chiral HPLC : Monitor enantiomeric excess (>98%) using cellulose-based columns (e.g., Chiralpak IA).
  • In-line FTIR : Real-time tracking of intermediate formation reduces byproducts .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking (AutoDock Vina) : Simulate binding poses using crystal structures (PDB entries).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Free-energy calculations (MM-PBSA) : Estimate binding ΔG values for SAR validation .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between 2D cell monolayers and 3D tumor spheroids?

  • Penetration limitations : 3D models may restrict compound diffusion (measure via fluorescence microscopy).
  • Hypoxic core effects : Altered metabolism in spheroids reduces drug sensitivity (validate via hypoxia markers like HIF-1α).
  • ECM interactions : Sulfonyl groups may bind extracellular collagen, reducing bioavailability .

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